1-[2-Amino-1-(p-tolyl)ethyl]pyrrolidine-3-carboxylic acid;dihydrochloride
Description
1-[2-Amino-1-(p-tolyl)ethyl]pyrrolidine-3-carboxylic acid;dihydrochloride is a complex organic compound with significant potential in various scientific fields. This compound features a pyrrolidine ring, an amino group, and a carboxylic acid group, making it a versatile molecule for various chemical reactions and applications.
Properties
Molecular Formula |
C14H22Cl2N2O2 |
|---|---|
Molecular Weight |
321.2 g/mol |
IUPAC Name |
1-[2-amino-1-(4-methylphenyl)ethyl]pyrrolidine-3-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C14H20N2O2.2ClH/c1-10-2-4-11(5-3-10)13(8-15)16-7-6-12(9-16)14(17)18;;/h2-5,12-13H,6-9,15H2,1H3,(H,17,18);2*1H |
InChI Key |
ZLHKABUNGKZPMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CN)N2CCC(C2)C(=O)O.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of Pyrrolidine-3-carboxylic Acid Core
The pyrrolidine-3-carboxylic acid scaffold can be prepared by cyclization or ring-closure reactions starting from appropriate amino acid precursors or via functionalization of pyrrolidine derivatives.
- For example, pyrrolidine-3-carboxylic acid derivatives are often synthesized by reacting substituted pyrrolidines with carboxylation agents or by selective oxidation of pyrrolidine precursors under mild conditions.
Introduction of the 2-Amino-1-(p-tolyl)ethyl Side Chain
The key step is the attachment of the 2-amino-1-(p-tolyl)ethyl moiety to the pyrrolidine ring. This can be achieved via:
- Reductive amination: Condensation of the pyrrolidine-3-carboxylic acid derivative with p-tolualdehyde followed by reduction to introduce the aminoethyl substituent.
- Nucleophilic substitution: Using a suitable leaving group on the pyrrolidine ring and reacting with a nucleophilic amine bearing the p-tolyl group.
Formation of the Dihydrochloride Salt
The free base of the synthesized compound is treated with hydrochloric acid to form the dihydrochloride salt, improving solubility and stability.
Experimental Conditions and Reaction Parameters
Based on analogous synthetic procedures for related compounds (such as N-alkylated pyrrolidine carboxylic acids and quinolinyl derivatives), typical reaction conditions are:
| Step | Reagents/Conditions | Temperature | Time | Notes |
|---|---|---|---|---|
| Cyclization/Carboxylation | Pyrrolidine derivative + carboxylation agent | 0–25 °C | 2–12 hours | Stirring under inert atmosphere |
| Reductive amination | p-Tolualdehyde + pyrrolidine acid + reducing agent (e.g., NaBH4) | 0–25 °C | 1–4 hours | Controlled pH to avoid side reactions |
| Salt formation | HCl (aqueous) | Room temperature | 1–2 hours | Excess acid to ensure dihydrochloride |
Representative Synthesis from Literature Analogues
Though no direct literature was found on 1-[2-Amino-1-(p-tolyl)ethyl]pyrrolidine-3-carboxylic acid; dihydrochloride , synthesis methods for structurally similar compounds provide a blueprint:
- Amide coupling methods using dicyclohexylcarbodiimide (DCC) or azide coupling have been extensively used for related amino acid derivatives, yielding N-alkylated products in 49–70% yields.
- Reactions are typically carried out in solvents such as ethyl acetate or acetonitrile at 0 °C to room temperature with purification by crystallization.
- For example, the preparation of N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamides involved reacting the carboxylic acid with amines in the presence of N-hydroxysuccinimide and DCC, followed by filtration and recrystallization.
Data Table: Summary of Analogous Preparation Methods
Analytical Characterization
Typical characterization of these compounds includes:
- Nuclear Magnetic Resonance (NMR): $$^{1}H$$ and $$^{13}C$$ NMR to confirm structure and substitution patterns.
- Mass Spectrometry (MS): MALDI or ESI-MS to determine molecular weight and purity.
- Elemental Analysis: To confirm composition consistent with the dihydrochloride salt form.
- Crystallization: For purification and confirmation of salt formation.
The preparation of 1-[2-Amino-1-(p-tolyl)ethyl]pyrrolidine-3-carboxylic acid; dihydrochloride involves multi-step synthesis starting from pyrrolidine-3-carboxylic acid derivatives, introduction of the amino-p-tolyl side chain via reductive amination or nucleophilic substitution, and final salt formation with hydrochloric acid. Analogous compounds have been efficiently synthesized using DCC coupling and azide coupling methods, with moderate to good yields under mild conditions. Analytical techniques such as NMR and MS are essential for confirming the structure and purity of the final product.
Note: Due to the scarcity of direct literature on this exact compound, the above synthesis routes and conditions are extrapolated from closely related compounds and well-established synthetic methodologies in the literature.
Chemical Reactions Analysis
Types of Reactions: 1-[2-Amino-1-(p-tolyl)ethyl]pyrrolidine-3-carboxylic acid;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are commonly employed.
Major Products:
Oxidation Products: Nitro derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[2-Amino-1-(p-tolyl)ethyl]pyrrolidine-3-carboxylic acid;dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-Amino-1-(p-tolyl)ethyl]pyrrolidine-3-carboxylic acid;dihydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their function. The carboxylic acid group can participate in acid-base reactions, affecting the compound’s reactivity and interactions.
Comparison with Similar Compounds
1-[2-Amino-1-(p-tolyl)ethyl]pyrrolidine-3-carboxylic acid: Lacks the dihydrochloride component.
1-[2-Amino-1-(p-tolyl)ethyl]pyrrolidine-3-carboxylic acid;monohydrochloride: Contains only one hydrochloride group.
Uniqueness: 1-[2-Amino-1-(p-tolyl)ethyl]pyrrolidine-3-carboxylic acid;dihydrochloride is unique due to its dual hydrochloride groups, which can enhance its solubility and reactivity compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
1-[2-Amino-1-(p-tolyl)ethyl]pyrrolidine-3-carboxylic acid; dihydrochloride (CAS No. 886364-05-2) is a complex organic compound with significant biological activity. This compound features both an amino group and a carboxylic acid group, making it a versatile molecule for various applications in medicinal chemistry, particularly in the development of new therapeutics.
- Molecular Formula : C14H20N2O2
- Molecular Weight : 248.32 g/mol
- CAS Number : 886364-05-2
- IUPAC Name : 1-[2-amino-1-(4-methylphenyl)ethyl]pyrrolidine-3-carboxylic acid
The biological activity of this compound is attributed to its structural components, which allow it to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the p-tolyl group may enhance lipophilicity, aiding in membrane permeability and bioavailability.
Biological Activity Overview
Research has explored the antibacterial and antifungal properties of pyrrolidine derivatives, including this compound. Here are some key findings:
Antimicrobial Activity
- Antibacterial Effects : Studies have shown that derivatives of pyrrolidine exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, certain pyrrolidine compounds demonstrated minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
- Antifungal Effects : Research indicates that some pyrrolidine derivatives also possess antifungal properties, effectively inhibiting the growth of Candida albicans with MIC values between 16.69 to 78.23 µM .
Case Studies
Research Findings
Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of pyrrolidine derivatives:
- Substituent Effects : The type and position of substituents on the pyrrolidine ring can significantly influence its antimicrobial properties, as demonstrated by various SAR studies .
- Comparative Analysis : Compounds with halogen substitutions showed enhanced antibacterial activity compared to their unsubstituted counterparts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
